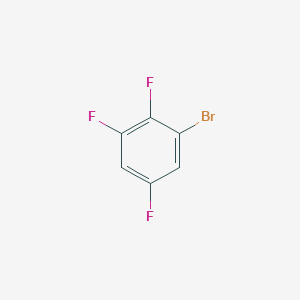

1-Bromo-2,3,5-trifluorobenzene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, have become indispensable in modern chemical science. numberanalytics.com The introduction of fluorine into an aromatic system dramatically alters its physical, chemical, and biological properties compared to its non-fluorinated counterparts. numberanalytics.comnumberanalytics.comresearchgate.net Fluorine, as the most electronegative element, exerts strong inductive effects, which can significantly influence the electron density of the aromatic ring. numberanalytics.com This modification impacts the molecule's reactivity, stability, lipophilicity, metabolic stability, and bioavailability. numberanalytics.com

The unique characteristics imparted by fluorine make these compounds highly valuable across various scientific disciplines. In medicinal chemistry and pharmaceutical development, incorporating fluorine atoms is a common strategy to enhance the efficacy, selectivity, and metabolic stability of drug candidates. numberanalytics.comrsc.org It is estimated that up to a quarter of all pharmaceuticals on the market contain at least one fluorine atom. rsc.org Similarly, in agrochemicals, fluorination is used to create more potent and stable herbicides and pesticides. numberanalytics.comresearchgate.net In materials science, fluorinated aromatics are crucial for developing advanced materials such as fluoropolymers, which exhibit high thermal stability and chemical resistance, and are also used in the synthesis of materials for organic light-emitting diodes (OLEDs). numberanalytics.com The profound impact of fluorine substitution on molecular properties has established fluorinated aromatics as a cornerstone of contemporary research and development in the chemical industry. researchgate.netrsc.org

Overview of 1-Bromo-2,3,5-trifluorobenzene as a Key Synthetic Intermediate for Specialized Applications

This compound is a halogenated aromatic compound that serves as a versatile synthetic intermediate in organic chemistry. cymitquimica.comcookechem.com Its structure, which contains a bromine atom and three fluorine atoms on a benzene (B151609) ring, provides multiple reactive sites for synthetic transformations. The presence of both bromine and fluorine substituents allows chemists to perform a variety of chemical reactions, such as the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for constructing more complex molecules. ontosight.aichemimpex.com

The bromine atom can be readily converted into other functional groups, for instance, through metal-halogen exchange reactions to form organometallic reagents. sigmaaldrich.comamerigoscientific.com The fluorine atoms, while generally more stable, activate the aromatic ring for certain types of reactions and influence the regioselectivity of further substitutions. This polyfunctional nature makes this compound a key precursor in the synthesis of specialized chemicals, particularly for the pharmaceutical, agrochemical, and materials science industries, where the introduction of a trifluorophenyl moiety can confer desirable properties to the target molecule. ontosight.aichemimpex.comlookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 133739-70-5 cookechem.com |

| Molecular Formula | C₆H₂BrF₃ cymitquimica.com |

| Molecular Weight | 210.98 g/mol cymitquimica.comcookechem.com |

| Appearance | Colorless to Light Yellow Liquid cymitquimica.comcookechem.com |

| Boiling Point | 143 °C cookechem.com |

| Density | 1.758 g/mL at 25 °C cookechem.com |

| Refractive Index | n20/D 1.486 cookechem.com |

| SMILES | Fc1cc(F)c(F)c(Br)c1 cymitquimica.com |

| InChIKey | XSMLLZPSNLQCQU-UHFFFAOYSA-N cymitquimica.comcookechem.com |

Historical Context of Brominated Polyfluorobenzene Research and its Evolution

The study of halogenated aromatic compounds has a rich history, with research into brominated and fluorinated benzenes evolving significantly over the decades. The initial synthesis of fluorinated aromatics dates back to the early 20th century, but progress was hampered by the extreme reactivity of elemental fluorine and a lack of suitable fluorinating agents. numberanalytics.com Early halogenation methods often involved harsh, non-selective reagents like molecular bromine and fluorine gas, which are toxic and difficult to handle. rsc.orgresearchgate.net

A significant evolution in this field was the development of safer and more selective fluorinating and brominating agents. For fluorination, the introduction of N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI) in the 1990s, provided milder and more manageable alternatives to highly toxic and corrosive sources. rsc.org For bromination, while molecular bromine is still used, often in continuous-flow microreactors for better safety and control, other reagents like N-bromosuccinimide have also been developed. researchgate.net

The research on brominated compounds, particularly polybrominated substances, gained considerable attention in the mid-to-late 20th century, largely driven by their application as effective flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.govmdpi.comipen.org However, environmental and health concerns associated with these compounds led to increased regulation and a shift in research focus. environment.govt.nzeuropa.eu Concurrently, the rise of organometallic chemistry provided new tools for the selective functionalization of polyhalogenated aromatics. researchgate.net This allowed chemists to utilize compounds like brominated polyfluorobenzenes not just as end-products but as sophisticated building blocks, using techniques like halogen-metal exchange to precisely control the introduction of other functional groups. sigmaaldrich.comamerigoscientific.comresearchgate.net This evolution transformed brominated polyfluorobenzenes from industrial chemicals into highly versatile intermediates for creating complex, high-value molecules.

Scope and Objectives of Academic Inquiry on this compound

Academic research concerning this compound and related polyhalogenated aromatics is primarily driven by their potential as advanced synthetic building blocks. The main objectives of this inquiry are to explore and exploit the compound's unique reactivity to develop novel molecules for high-value applications, particularly in medicinal chemistry and materials science. numberanalytics.comchemimpex.com

A key area of investigation is the regioselective functionalization of the molecule. Researchers aim to develop methods that can selectively target either the carbon-bromine bond, the carbon-fluorine bonds, or the remaining carbon-hydrogen positions. researchgate.net This includes exploring organometallic strategies, such as Grignard reagent formation via Br-Mg exchange, and transition-metal-catalyzed cross-coupling reactions to form new bonds with precise control. sigmaaldrich.comamerigoscientific.com

Furthermore, academic inquiry focuses on using this compound to synthesize novel fluorinated compounds that are otherwise difficult to access. The goal is to create libraries of new molecules whose properties can be screened for potential biological activity or unique material characteristics. researchgate.netlookchem.com Computational studies, such as those using Density Functional Theory (DFT), often complement experimental work by predicting the molecule's reactivity, chemical shifts, and other properties, which helps in designing synthetic pathways and interpreting experimental outcomes. The overarching scope is to expand the synthetic toolbox available to chemists and to generate new chemical entities with enhanced properties derived from the strategic incorporation of the trifluorobromophenyl motif.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMLLZPSNLQCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371336 | |

| Record name | 1-Bromo-2,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133739-70-5 | |

| Record name | 1-Bromo-2,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,3,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Bromo 2,3,5 Trifluorobenzene

Classical Synthetic Routes to Brominated Fluorobenzenes

Traditional methods for synthesizing brominated fluorobenzenes, including 1-bromo-2,3,5-trifluorobenzene, have been foundational in organic chemistry. These routes often involve electrophilic substitution, halogen exchange, or diazotization reactions.

Electrophilic Bromination of Fluorinated Benzene (B151609) Precursors

Electrophilic aromatic substitution (EAS) is a primary method for introducing a bromine atom onto a fluorinated benzene ring. smolecule.com The fluorine atoms on the benzene ring are deactivating yet ortho-, para-directing, influencing the position of the incoming electrophile. For the synthesis of this compound, the precursor is typically 1,2,4-trifluorobenzene (B1293510).

The reaction involves treating 1,2,4-trifluorobenzene with a brominating agent, such as liquid bromine, in the presence of a Lewis acid catalyst like iron powder. google.comgoogle.com The catalyst polarizes the bromine molecule, generating a stronger electrophile that can attack the electron-deficient fluorinated ring. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with good yield and purity. google.comgoogle.com One patented method describes adding iron powder and 1,2,4-trifluorobenzene to an organic solvent, followed by the gradual addition of liquid bromine at a controlled temperature. The reaction is then heated and stirred for several hours to completion. google.comgoogle.com

Table 1: Reaction Parameters for Electrophilic Bromination of 1,2,4-Trifluorobenzene

| Parameter | Value |

| Precursor | 1,2,4-Trifluorobenzene |

| Brominating Agent | Liquid Bromine |

| Catalyst | Iron Powder |

| Initiator | Azobisisobutyl cyanide (AIBN) |

| Solvent | Carbon Tetrachloride or Chloroform |

| Temperature | 43-102°C |

| Reaction Time | 4-9 hours |

| Yield | 65-69% |

This data is based on patented synthetic methods. google.comgoogle.com

Halogen-Exchange Reactions in Polyfluorinated Systems

Halogen-exchange reactions, particularly the Finkelstein reaction, provide another route to brominated fluorobenzenes. organic-chemistry.org This type of reaction involves the substitution of one halogen for another. In the context of polyfluorinated systems, this can be a complex process due to the strong carbon-fluorine bond. wikipedia.orgvaia.com However, under specific conditions, a bromine atom can replace another halogen, or vice versa, on the aromatic ring.

For instance, a bromo- or chloro-substituted polyfluorinated benzene can be converted to a different halogenated derivative. justia.comgoogle.com The success of these reactions depends on factors like the relative bond strengths of the carbon-halogen bonds and the reaction conditions employed. While direct halogen exchange on an unactivated aromatic ring can be challenging, the use of organometallic intermediates can facilitate this transformation. For example, a bromine-magnesium exchange can be used to generate a Grignard reagent, which can then be used in subsequent reactions. uni-muenchen.de

Diazotization-Mediated Bromination of Fluoroanilines

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl amines via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This two-step process is particularly useful for introducing a bromine atom into a specific position on the aromatic ring that might be difficult to achieve through direct bromination.

In the synthesis of this compound, the corresponding trifluoroaniline precursor would be the starting material. The first step is the diazotization of the fluoroaniline, which involves treating it with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr), at low temperatures to form a diazonium salt. researchgate.net In the second step, the diazonium salt is treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom. wikipedia.orglscollege.ac.in This method offers high regioselectivity, as the position of the bromine atom is determined by the position of the amino group on the starting aniline. google.compatsnap.com

A similar approach, the Gattermann reaction, can also be employed, where copper powder is used as a catalyst in the presence of HBr. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemical manufacturing. This has led to the exploration of new catalytic systems and process technologies for the synthesis of this compound.

Palladium-Catalyzed Bromination Techniques

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application has been extended to C-H bond functionalization, including bromination. beilstein-journals.org These methods offer the potential for high selectivity and efficiency under milder reaction conditions compared to classical methods.

Palladium-catalyzed C-H bromination involves the direct conversion of a C-H bond on the aromatic ring to a C-Br bond. nih.gov This is typically achieved using a palladium catalyst in the presence of a brominating agent and an oxidant. While specific examples for the direct palladium-catalyzed bromination of 1,2,4-trifluorobenzene to yield this compound are not extensively detailed in the provided search results, the general principles of this methodology are well-established for a variety of aromatic compounds. nih.govresearchgate.net These reactions proceed through a catalytic cycle that typically involves C-H activation, oxidative addition, and reductive elimination steps.

Continuous-Flow Synthesis Methodologies in Microreactors

Continuous-flow chemistry, often utilizing microreactors, has emerged as a powerful tool for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. ethernet.edu.etbeilstein-journals.orgmdpi.comtue.nl The small dimensions of microreactors lead to rapid mixing and excellent heat transfer, allowing for precise control over reaction parameters and the safe handling of hazardous reagents and highly exothermic reactions. beilstein-journals.orgmdpi.comgoogle.com

The synthesis of brominated aromatic compounds has been successfully demonstrated using microreactor technology. researchgate.net For example, the bromination of aromatic compounds using bromine can be performed in a continuous-flow system, leading to high yields in short reaction times. researchgate.net Similarly, the diazotization and subsequent Sandmeyer or Gattermann reaction to produce bromobenzenes can be carried out in a continuous-flow setup, which is particularly advantageous for handling thermally unstable diazonium salts. researchgate.net The synthesis of 2,4,5-trifluorobromobenzene has been achieved using a continuous microflow process. researchgate.netresearchgate.net This approach can enhance mass and heat transfer, shorten reaction times, and facilitate kilogram-scale production. researchgate.net The use of microreactors represents a significant step towards greener and more sustainable manufacturing processes for compounds like this compound. datavagyanik.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of halogenated aromatic compounds is crucial for minimizing environmental impact and enhancing safety. Traditional bromination methods often rely on elemental bromine and chlorinated solvents, which are hazardous and environmentally persistent. google.com Modern approaches seek to replace these reagents with safer alternatives and more efficient processes.

One key green strategy is the adoption of continuous-flow microreactors. This technology offers superior control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic reactions like aromatic bromination. researchgate.net Improved control minimizes the formation of byproducts, including polybrominated species, thus increasing selectivity and reducing waste. For the synthesis of a related isomer, 1-bromo-2,4,5-trifluorobenzene (B152817), a continuous-flow method using an in situ generated FeBr₃ catalyst has been developed, demonstrating an efficient and easily handled procedure. researchgate.net Such a system could be adapted for the synthesis of this compound, offering enhanced safety and process control. researchgate.net

Another principle of green chemistry involves the use of less hazardous solvents and catalysts. Research into the bromination of aromatic compounds has explored alternatives to traditional chlorinated solvents like carbon tetrachloride. google.comgoogle.com Benzotrifluoride has been investigated as a more environmentally benign solvent for certain bromination reactions. st-andrews.ac.uk Furthermore, the use of solid acid catalysts, such as zeolites, can facilitate regioselective bromination while offering the benefits of being recyclable and easy to separate from the reaction mixture. google.com The development of catalytic systems that are robust, recyclable, and operate under mild conditions is a primary goal in the green synthesis of fluorinated intermediates.

Table 1: Application of Green Chemistry Principles to Aromatic Bromination

| Green Chemistry Principle | Traditional Method | Greener Alternative | Potential Advantage for Synthesis |

| Safer Reagents | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), NaBr/Oxidant | Reduced toxicity and handling risks |

| Alternative Solvents | Chlorinated Solvents (e.g., CCl₄) | Benzotrifluoride, Acetonitrile | Lower environmental persistence and toxicity |

| Catalysis | Stoichiometric Lewis Acids (e.g., FeBr₃) | Recyclable solid catalysts (e.g., Zeolites) | Reduced waste, easier product purification |

| Process Intensification | Batch Reactors | Continuous-flow Microreactors | Enhanced safety, better temperature control, higher selectivity |

Reactivity and Mechanistic Studies of 1 Bromo 2,3,5 Trifluorobenzene

Carbon-Bromine Bond Activation in Aryl Halides

The carbon-bromine (C-Br) bond in 1-Bromo-2,3,5-trifluorobenzene is a key functional group that dictates its reactivity. The electronegative fluorine atoms on the benzene (B151609) ring influence the electronic properties of the C-Br bond, making it susceptible to various transformations.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAAr) of the bromine atom in this compound is not extensively documented, the related compound, 1-Bromo-2,4,5-trifluorobenzene (B152817), is known to be a reactant in the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution. impurity.comhsppharma.com The presence of multiple fluorine atoms activates the aromatic ring towards nucleophilic attack. In a similar vein, 2-bromo-1,3,5-trifluorobenzene can undergo nucleophilic substitution reactions under appropriate conditions. cymitquimica.com The reactivity in such reactions is largely influenced by the electron-withdrawing nature of the fluorine atoms. cymitquimica.com

Organometallic Reactivity via Br-Mg Exchange Reactions

A significant reaction pathway for this compound involves the formation of a Grignard reagent through a bromine-magnesium exchange. This reaction typically involves treating the bromoarene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, (2,3,5-trifluorophenyl)magnesium bromide, is a potent nucleophile and a valuable intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, the related isomer 1-Bromo-2,4,5-trifluorobenzene readily undergoes a Br-Mg exchange reaction with isopropylmagnesium bromide (i-PrMgBr) in THF to yield the corresponding organomagnesium compound. chemicalbook.comamerigoscientific.comsigmaaldrich.comsigmaaldrich.com This Grignard reagent can then be used in various subsequent reactions. The formation of a Grignard reagent from an aryl bromide and its subsequent reaction is a fundamental transformation in organic synthesis. stackexchange.com

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Bromo-2,4,5-trifluorobenzene | i-PrMgBr | THF | (2,4,5-trifluorophenyl)magnesium bromide | chemicalbook.comamerigoscientific.comsigmaaldrich.comsigmaaldrich.com |

| 1-bromo-2-fluorobenzene | Mg | Not specified | Benzyne intermediate via Grignard formation and fluoride (B91410) elimination | stackexchange.com |

Formation and Reactivity of Aryl Lithium Compounds

Similar to Grignard reagent formation, this compound can be converted into its corresponding aryl lithium derivative through a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium or sec-butyllithium. The resulting 2,3,5-trifluorophenyllithium is a highly reactive intermediate.

Research has shown that the lithiation of polyfluorobromobenzenes can be significantly influenced by the solvent used. sigmaaldrich.com For example, the lithiation of 1-bromo-2,4,5-trifluorobenzene with lithium diisopropylamide (LDA) allows for subsequent carboxylation at the C-3 position. psu.edu This demonstrates the ability to selectively functionalize the aromatic ring. The halogen/metal interconversion is a cornerstone of polar organometallic chemistry, providing a powerful tool for the chemo-, regio-, and stereoselective functionalization of arenes. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a widely used method for the synthesis of biaryls. Polyfluorinated brominated compounds have been shown to be effective electrophiles in Suzuki-Miyaura couplings. researchgate.netacs.org For instance, the synthesis of fluorinated biarylcarbaldehydes has been achieved using Suzuki-Miyaura coupling reactions with 2-bromo-1,3,5-trifluorobenzene. sorbonne-universite.fr

The success of these couplings often depends on the choice of catalyst, ligand, and base. For example, in the coupling of fluorinated phenylboronic acids with non-fluorinated electrophiles, various palladium catalysts have proven to be effective. acs.org The synthesis of polyfluorinated biphenyls can be challenging, but the Suzuki-Miyaura reaction provides a viable route. acs.orgnih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1-bromo-2,3,4-trifluorobenzene | 5,5-dimethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborinane | Pd2(dba)3 / RuPhos | Polyfluorinated biphenyl | acs.org |

| 2-bromo-1,3,5-trifluorobenzene | Not specified | Not specified | Fluorinated biarylcarbaldehydes | sorbonne-universite.fr |

Stille Coupling and Other Transition Metal-Catalyzed C-C Bond Formations

The Stille coupling, which pairs an organotin reagent with an organic halide in the presence of a palladium catalyst, is another important C-C bond-forming reaction. This reaction has been utilized for the arylation of bromopolyfluorobenzenes. fluorine1.ru The reactivity order in Stille couplings is generally I > Br > OTf > Cl, highlighting the utility of bromoarenes as substrates. nih.gov

In addition to Suzuki and Stille couplings, other transition metal-catalyzed reactions can be employed. For example, the Ullmann reaction, which involves the copper-promoted coupling of two aryl halides, has been used, although it can be less successful with electron-donating substrates. fluorine1.ru

C-H Functionalization Strategies Utilizing Brominated Fluorobenzenes

The direct functionalization of carbon-hydrogen (C-H) bonds in brominated fluorobenzenes represents a powerful and atom-economical strategy for the synthesis of highly substituted aromatic compounds. The reactivity of C-H bonds in these substrates is significantly influenced by the electronic effects of the halogen substituents. In the case of this compound, the fluorine atoms, being strongly electron-withdrawing, increase the acidity of the aromatic C-H protons, making them more susceptible to activation by transition metal catalysts.

Research into the C-H functionalization of analogous compounds, such as 1,3,5-trifluorobenzene (B1201519), provides valuable insights. For instance, palladium-catalyzed C-H olefination of 1,3,5-trifluorobenzene has been successfully achieved, yielding the corresponding olefinated product in good yields. nih.govacs.org This reaction highlights the feasibility of activating C-H bonds in a highly fluorinated environment.

Furthermore, iridium-catalyzed borylation of 1,3,5-trifluorobenzene has been shown to be highly selective, allowing for either mono- or tri-borylation by adjusting the reaction stoichiometry. msu.edu This method is particularly noteworthy for its compatibility with halogenated aromatics, where iridium catalysts show a strong preference for C-H over C-halogen bond activation. msu.edu This contrasts with rhodium catalysts, which can lead to defluorination side reactions. msu.edu

For this compound, two distinct C-H bonds are available for functionalization (at C4 and C6). The regioselectivity of C-H activation would be dictated by the combined electronic and steric influences of the adjacent bromine and fluorine atoms. The C-H bond at the C4 position is flanked by two fluorine atoms (at C3 and C5), while the C-H bond at the C6 position is adjacent to a bromine (at C1) and a fluorine (at C5). The strong ortho-directing effect of fluorine in metal-catalyzed C-H activation suggests that both positions are activated, and the precise outcome would likely depend on the specific catalyst and reaction conditions employed.

Functional Group Transformations

Oxidation Reactions Leading to Benzoic Acid Derivatives

The bromine atom in this compound serves as a synthetic handle for the introduction of a carboxylic acid functional group, leading to the formation of valuable benzoic acid derivatives. A common and effective method for this transformation is the conversion of the aryl bromide into an organometallic intermediate, such as a Grignard or organolithium reagent, followed by carboxylation with carbon dioxide.

While a specific study detailing the oxidation of this compound to 2-Bromo-4,6-difluorobenzoic acid was not found, the transformation of the closely related isomer, 1-bromo-2,4,5-trifluorobenzene, into various trifluorobenzoic acids has been documented. sigmaaldrich.com For example, 1-bromo-2,4,5-trifluorobenzene can undergo a bromine-magnesium exchange reaction with isopropylmagnesium bromide to form the corresponding Grignard reagent. sigmaaldrich.com This intermediate can then be reacted with CO2 to yield 2,4,5-trifluorobenzoic acid. A similar strategy could be applied to this compound to synthesize 2,3,5-trifluorobenzoic acid after the initial Grignard formation and subsequent carboxylation and protonolysis.

Alternatively, functionalization at one of the C-H positions followed by oxidation could lead to other benzoic acid derivatives. For instance, if C-H lithiation were to occur, subsequent carboxylation would yield a different isomer. The choice of reaction pathway allows for regioselective synthesis of specific bromotrifluorobenzoic acid isomers.

Reduction Reactions to Difluorobenzene Derivatives

The selective reduction of the carbon-bromine bond in this compound provides a route to 1,2,4-trifluorobenzene (B1293510), a valuable fluorinated building block. This transformation, known as hydrodebromination, can be achieved using various reducing agents.

Common methods for the reduction of aryl halides include catalytic hydrogenation, typically employing a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen gas. This method is often clean and efficient. Another approach involves the use of metal hydrides, such as tributyltin hydride, in a radical-mediated reaction, although concerns over tin residue can be a drawback.

While the search results did not provide a specific example for the reduction of this compound, the reduction of aryl bromides is a fundamental and well-established transformation in organic synthesis. For instance, the reduction of other brominated fluorobenzenes is a known process, indicating the general applicability of these methods. The fluorine substituents are generally stable under these reductive conditions, allowing for the selective removal of the bromine atom.

Introduction of Ethenyl, Ethynyl, Aryl, and Cyclopropyl (B3062369) Moieties onto the Aromatic Ring

The carbon-bromine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents onto the aromatic ring. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors.

The synthesis of ethenyl, ethynyl, aryl, and cyclopropyl derivatives has been explicitly demonstrated using the closely related isomer, 1-bromo-2,4,5-trifluorobenzene. sigmaaldrich.comlookchem.com These transformations are typically achieved through well-established coupling protocols:

Aryl groups are introduced via the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of the aryl bromide with an arylboronic acid or its ester in the presence of a base. acs.org Polyfluorinated biphenyls are accessible through this method, though the electron-poor nature of both coupling partners can require carefully optimized catalyst systems. acs.orgresearchgate.net

Ethenyl (vinyl) groups are installed using the Heck reaction, where the aryl bromide is coupled with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. researchgate.net

Ethynyl groups are introduced via the Sonogashira coupling, which couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orgwalisongo.ac.id Copper-free variants of this reaction are also well-developed. pitt.edu

Cyclopropyl groups can be introduced using modifications of standard cross-coupling reactions, such as the Negishi coupling with a cyclopropylzinc reagent, or through Chan-Lam coupling with potassium cyclopropyltrifluoroborate. acs.org

These reactions provide a powerful toolkit for elaborating the this compound core into a diverse range of more complex fluorinated structures.

Table 1: Cross-Coupling Reactions for Functionalization of Brominated Fluorobenzenes This table is a representative summary of common cross-coupling reactions applicable to aryl bromides like this compound.

| Coupling Reaction | Moiety Introduced | Typical Reagents | Catalyst System |

| Suzuki-Miyaura | Aryl | Ar-B(OH)₂ | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Ethenyl (Vinyl) | H₂C=CHR | Pd(0) catalyst, Base (e.g., Et₃N, K₂CO₃) |

| Sonogashira | Ethynyl | HC≡CR | Pd(0) catalyst, Cu(I) salt, Amine base |

| Negishi | Cyclopropyl | c-C₃H₅ZnBr | Pd(0) catalyst |

| Chan-Lam | Cyclopropyl | c-C₃H₅BF₃K | Cu(OAc)₂, Ligand, Oxidant |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the this compound ring is a challenging transformation due to the strong deactivating effects of the four halogen substituents. Both bromine and fluorine atoms withdraw electron density from the aromatic ring through their inductive effects, making the ring less susceptible to attack by electrophiles.

Despite the deactivation, the directing effects of the substituents determine the position of any potential substitution. Fluorine and bromine are both ortho-, para-directors. In this compound, the two available positions for substitution are C4 and C6.

Position C4: This position is ortho to the fluorine at C3 and para to the fluorine at C5. It is also meta to the bromine at C1 and the fluorine at C2.

Position C6: This position is ortho to the bromine at C1 and ortho to the fluorine at C5. It is meta to the fluorines at C2 and C3.

The cumulative directing effects must be considered. The fluorine atoms strongly direct ortho and para. Therefore, the fluorine at C5 directs towards C4 and C6. The fluorine at C3 directs towards C4. The bromine at C1 directs towards C6. The strong directing influence of multiple fluorine atoms would likely make C4 and C6 the most probable sites of attack. Predicting the major product between these two positions is complex and would likely result in a mixture of isomers under harsh reaction conditions, which are typically required for SEAr on such deactivated rings.

For example, in a nitration reaction (using HNO₃/H₂SO₄), the electrophile (NO₂⁺) would attack one of these positions. Given the steric hindrance from the adjacent bromine atom at C1, the C4 position might be slightly favored, but a mixture of 1-bromo-2,3,5-trifluoro-4-nitrobenzene and 1-bromo-2,3,5-trifluoro-6-nitrobenzene would be expected. Similar outcomes would be anticipated for other electrophilic substitutions like halogenation or sulfonation. The synthesis of 1-bromo-2,4,5-trifluorobenzene via bromination of 1,2,4-trifluorobenzene demonstrates that such reactions are possible on trifluorinated rings. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2,3,5 Trifluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-Bromo-2,3,5-trifluorobenzene, offering profound insights into its unique electronic and steric environment. The presence of magnetically active nuclei, namely ¹H, ¹³C, and ¹⁹F, allows for a multi-faceted analysis of its structure.

¹⁹F NMR for Fluorine Environment Analysis and Coupling Constant Determination

Given that ¹⁹F comprises 100% of naturally occurring fluorine and possesses a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds. wikipedia.org In this compound, the three fluorine atoms are in distinct chemical environments, leading to resolved resonances in the ¹⁹F NMR spectrum. The chemical shifts and, critically, the spin-spin coupling constants (J-coupling) between the fluorine nuclei and between fluorine and hydrogen nuclei are instrumental in assigning their positions on the aromatic ring. wikipedia.org Long-range ¹⁹F-¹⁹F coupling is a common feature and helps in confirming the substitution pattern. wikipedia.org

For instance, the ¹⁹F NMR spectrum of the isomeric 5-bromo-1,2,3-trifluorobenzene shows distinct coupling patterns that allow for its differentiation. magritek.com The analysis of these coupling constants, often in the range of several hertz for through-bond interactions, provides definitive evidence for the connectivity of the atoms. wikipedia.org

¹H NMR and ¹³C NMR Investigations

The ¹H NMR spectrum of this compound provides information about the two hydrogen atoms on the benzene (B151609) ring. magritek.combldpharm.com The chemical shifts and splitting patterns of these protons are influenced by the neighboring fluorine and bromine atoms. Decoupling the ¹⁹F nuclei in a ¹H{¹⁹F} NMR experiment can simplify the spectrum, collapsing the complex multiplets into simpler patterns and aiding in the assignment of the proton signals. magritek.com

¹³C NMR spectroscopy complements the proton and fluorine data by providing information about the carbon skeleton. magritek.com In a standard broadband-decoupled ¹³C{¹H} NMR spectrum, six distinct signals would be expected for the six carbon atoms of the benzene ring. The carbon atoms bonded to fluorine exhibit characteristic splitting patterns due to one-bond ¹J(C-F) and two-bond ²J(C-F) couplings, which are invaluable for assigning the carbon resonances. Further simplification and unambiguous assignment can be achieved through ¹³C{¹H, ¹⁹F} triple resonance experiments, which would yield six sharp singlets. magritek.com

Advanced Multidimensional NMR Techniques (e.g., 2D NMR, COSY, HSQC)

To unravel the complex web of couplings and to definitively assign all signals, advanced multidimensional NMR techniques are employed. magritek.comsdsu.edu

COSY (Correlation Spectroscopy): A homonuclear COSY experiment, such as ¹H-¹H COSY or ¹⁹F-¹⁹F COSY, reveals which nuclei are spin-coupled to each other. magritek.comsdsu.edu In the ¹⁹F COSY spectrum of this compound, cross-peaks would connect the signals of the coupled fluorine atoms, providing a clear map of the F-F connectivity. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is attached to, facilitating the assignment of the protonated carbons. magritek.com Multiplicity-edited HSQC can further distinguish between CH and CH₂ groups. magritek.com

Isomer Differentiation and Structural Assignment via Spectroscopic Fingerprints

The precise chemical shifts and coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra serve as a unique "spectroscopic fingerprint" for this compound. This fingerprint allows for its unambiguous differentiation from its isomers, such as 1-bromo-2,4,5-trifluorobenzene (B152817) or 5-bromo-1,2,3-trifluorobenzene. magritek.com For example, the number of distinct signals and the observed coupling patterns in the ¹⁹F NMR spectrum are highly dependent on the substitution pattern of the fluorine atoms on the benzene ring. By comparing the experimental spectra with those of known isomers or with theoretically predicted spectra, a definitive structural assignment can be made. tutorchase.comsciepub.com

High-Resolution Mass Spectrometry for Molecular Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of this compound. rsc.org It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. rsc.org The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, occurring in an approximately 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule. nist.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational modes of the molecule. Key absorption bands would include those corresponding to C-H stretching, C-F stretching, and C-Br stretching, as well as the vibrations of the aromatic ring. The positions and intensities of these bands are specific to the molecular structure and can be used for identification and to confirm the presence of the trifluorobenzene moiety. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. researchgate.net Certain vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity allows for a more complete vibrational analysis of the molecule.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

As of the current body of scientific literature, there are no publicly available X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise bond lengths and angles in the solid state, have not been determined for this specific compound.

The absence of a published crystal structure in databases such as the Cambridge Structural Database (CSD) indicates that the solid-state packing and intermolecular interactions of this compound remain experimentally uncharacterized. While X-ray diffraction is a definitive method for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid, such an analysis has not yet been reported for this particular isomer.

For context, X-ray diffraction studies on other isomers, such as 1-bromo-2,4,5-trifluorobenzene and 1-bromo-2,4,6-trifluorobenzene, have been performed and their crystal structures deposited in the CSD. These studies provide valuable insights into the molecular geometry and intermolecular forces, such as halogen and hydrogen bonding, that govern the crystal packing of bromotrifluorobenzene isomers. However, due to the specific substitution pattern of this compound, its solid-state structure and the resulting intermolecular interactions may differ significantly from its isomers.

Future X-ray diffraction analysis of this compound would be necessary to provide a complete and accurate description of its solid-state molecular and crystal structure. Such a study would yield crucial data, which would be presented in a table similar to the hypothetical example below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following table is for illustrative purposes only and does not represent actual experimental data.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Computational Chemistry and Theoretical Modeling of 1 Bromo 2,3,5 Trifluorobenzene

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the structural and electronic properties of organic molecules. Calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netijastems.org For 1-Bromo-2,3,5-trifluorobenzene, such calculations would be essential for a thorough understanding of its characteristics.

Prediction of Spectroscopic Parameters (Chemical Shifts, Coupling Constants)

Theoretical calculations are instrumental in predicting Nuclear Magnetic Resonance (NMR) parameters. ijastems.org For substituted benzenes, DFT can accurately forecast 1H and 13C chemical shifts and spin-spin coupling constants. ias.ac.in This predictive power is crucial for interpreting complex experimental spectra and confirming structural assignments, especially when differentiating between isomers. For instance, in related brominated fluorobenzenes, the distinct electronic environments created by the halogen substituents lead to unique and predictable NMR signatures. researchgate.net A computational study on this compound would provide such predictive data, aiding in its unambiguous identification.

Optimized Molecular Geometry and Conformational Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. researchgate.net DFT calculations determine key parameters such as bond lengths, bond angles, and dihedral angles. ijastems.org For substituted benzene (B151609) rings, these calculations can reveal distortions from a perfect hexagonal geometry induced by the substituents. researchgate.net While the benzene ring in similar compounds is generally planar, the specific substitution pattern of this compound would result in a unique set of geometric parameters that have yet to be reported in theoretical studies.

Vibrational Frequency Analysis and Assignment

Theoretical vibrational analysis provides the frequencies and intensities of a molecule's fundamental vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netamanote.com By comparing calculated frequencies with experimental spectra, a detailed assignment of each vibrational mode can be made. ijastems.org This process is vital for understanding the molecule's dynamics and confirming its structure. Studies on analogous compounds like 1,3,5-tribromo-2,4,6-trifluoro-benzene have successfully used DFT to perform such vibrational assignments, but a corresponding analysis for this compound is not available. researchgate.net

Electronic Structure and Reactivity Descriptors

HOMO-LUMO Energy Analysis and Molecular Orbital Interactions

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ijastems.orgfishersci.ca The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. fishersci.ca Analysis of these orbitals reveals the regions of the molecule most likely to act as an electron donor (HOMO) or electron acceptor (LUMO). ijastems.org While HOMO-LUMO analyses have been performed for many halogenated benzenes, specific data detailing the energies, gap, and spatial distribution of these orbitals for this compound are absent from the literature.

Electronic Charge Transfer and Electron Delocalization within the Molecule

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and electron delocalization within a molecule. researchgate.netijastems.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This provides insight into hyperconjugative effects and the delocalization of electron density from lone pairs into antibonding orbitals. chemicalbook.com Such an analysis for this compound would elucidate the intramolecular electronic interactions governed by the bromine and fluorine substituents, but these specific findings have not been published.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, including identifying intermediates and determining the structures and energies of transition states. This is often achieved by mapping the Potential Energy Surface (PES) of a reaction.

For reactions involving halogenated benzenes, computational studies can model various reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, in a study of bimetallic Cu-catalyzed cross-coupling reactions involving 2-bromo-1,3,5-trifluorobenzene, a transition state for the aryl exchange was located computationally at an energy of 26.1 kcal mol-1, which was in good agreement with experimental data. uva.es

The process of elucidating a reaction mechanism computationally typically involves the following steps:

Locating Stationary Points: This includes the reactants, products, any intermediates, and transition states on the potential energy surface.

Frequency Calculations: These are performed to characterize the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species.

While specific transition state analyses for reactions of this compound were not found, the general methodology is well-established. For example, studies on the fragmentation of radical anions of polyfluorinated benzoates have utilized semiempirical and ab initio calculations to rationalize observed reaction trends and model the reaction's transition state. lookchem.com

The following table provides a conceptual overview of the data that would be generated from a computational study of a hypothetical reaction involving this compound.

| Reaction Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

| Reactants | 0.0 | Bond lengths, angles | 0 |

| Transition State | Calculated Value | Partially formed/broken bonds | 1 |

| Intermediates (if any) | Calculated Value | Bond lengths, angles | 0 |

| Products | Calculated Value | Bond lengths, angles | 0 |

This type of detailed computational analysis provides a molecular-level understanding of reaction pathways, selectivity, and kinetics, which is invaluable for designing new synthetic routes and understanding chemical processes.

Applications of 1 Bromo 2,3,5 Trifluorobenzene in Specialized Organic Synthesis and Advanced Materials Science

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the properties of pharmaceuticals, agrochemicals, and materials. The compound 1-Bromo-2,3,5-trifluorobenzene, with its unique arrangement of three fluorine atoms and a reactive bromine site, serves as a highly valuable and specialized building block in these advanced fields. Its distinct electronic and steric properties make it a sought-after intermediate for creating complex, high-performance molecules.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of 1-Bromo-2,3,5-trifluorobenzene is characterized by the presence of a bromine atom and three fluorine atoms on the benzene (B151609) ring, allowing for a range of chemical modifications. Future research is increasingly focused on developing sophisticated catalytic systems that can selectively target specific positions on the molecule. The goal is to achieve highly efficient and controlled transformations, such as cross-coupling reactions. While established methods like Suzuki and Stille couplings are utilized, the next generation of catalysts aims to offer even greater precision and substrate scope. googleapis.com

Researchers are exploring ligands and metal complexes that can differentiate between the C-Br bond and the C-F bonds, or even between the different C-H bonds, enabling regioselective functionalization. The development of catalysts for C-H activation, for instance, could unlock new pathways for derivatization without pre-functionalization. The ultimate aim is to create a toolbox of catalysts that allow chemists to precisely and efficiently install a wide variety of functional groups onto the this compound core.

Integration into Advanced Flow Chemistry and Microfluidic Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry and microfluidic systems represents a significant leap forward for the synthesis of fine chemicals. For the production and derivatization of this compound, these technologies offer numerous advantages. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for highly reactive intermediates.

The scalability of flow systems is a key driver for their adoption. Reactions developed on a microfluidic chip for optimization can be seamlessly scaled up for industrial production by running multiple systems in parallel. This is particularly relevant for the synthesis of active pharmaceutical ingredients and other high-value materials where this compound serves as a starting material. google.com

Exploration of Unprecedented Reactivity Patterns and Derivatization Strategies

The unique electronic properties conferred by the fluorine atoms in this compound open the door to exploring novel reactivity. Research is moving beyond standard transformations to uncover unprecedented reaction pathways. This includes investigating the activation of C-F bonds, which are typically very strong and unreactive. manchester.ac.uk The development of methods for selective C-F bond cleavage and functionalization would represent a major breakthrough in organofluorine chemistry. manchester.ac.ukmdpi.com

New derivatization strategies are also being pursued. For example, the generation of organometallic intermediates through lithium-halogen exchange at low temperatures, followed by trapping with various electrophiles, is a known method for introducing new substituents. googleapis.com Future work will likely focus on expanding the range of electrophiles and developing milder conditions for these reactions. The table below highlights some of the known derivatization reactions of this compound.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | 1. sec-BuLi 2. Electrophile | 1-Electrophile-2,3,5-trifluorobenzene | Lithiation/Electrophilic trap | googleapis.com |

| This compound | Pyrrolidine | 1-Bromo-3,5-difluoro-2-(pyrrolidin-1-yl)benzene | Nucleophilic Aromatic Substitution | googleapis.com |

| This compound | iPrMgCl-LiCl | 2,3,5-Trifluorophenylmagnesium chloride | Grignard Formation | google.com |

This table showcases examples of derivatization strategies for this compound.

Potential Applications in Bioimaging and Diagnostics Based on Fluorine Tagging

The presence of fluorine in molecules can be exploited for bioimaging and diagnostic applications, particularly in the context of ¹⁹F Magnetic Resonance Imaging (MRI). Since there is no natural background of fluorine in the body, ¹⁹F MRI can produce images with a very high signal-to-noise ratio. The three fluorine atoms on this compound make it an interesting candidate for the development of new ¹⁹F MRI contrast agents.

By attaching this fluorinated core to a biologically active molecule that targets a specific tissue or cell type, researchers could create probes for disease diagnosis and monitoring. The bromine atom provides a convenient handle for further chemical modification, allowing for the attachment of targeting moieties or other functional groups. While specific applications of this compound in bioimaging are still in the exploratory phase, the fundamental properties of fluorinated compounds make this a promising area of future research. nih.govtcichemicals.comslideshare.net

Synergistic Approaches Combining Computational Prediction and Experimental Validation

The complexity of reactions involving polyfluorinated compounds necessitates a close collaboration between computational chemistry and experimental work. acs.org Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, predict the reactivity of different sites on the molecule, and help in the rational design of new catalysts and reaction conditions. bohrium.com

For this compound, computational studies can be used to model transition states, calculate activation energies for different reaction pathways, and predict spectroscopic properties of novel derivatives. This predictive power can significantly reduce the amount of trial-and-error in the laboratory, saving time and resources. For instance, active learning, a type of machine learning, has been used to screen for ligands that enhance the properties of perovskite nanocrystals, with this compound being among the candidate compounds considered. chemrxiv.org This synergy between in silico prediction and real-world experimentation is expected to accelerate the pace of discovery in the field of organofluorine chemistry.

Q & A

Q. What are the key physical and chemical properties of 1-Bromo-2,3,5-trifluorobenzene relevant to laboratory handling?

- Methodological Answer : The compound exhibits the following critical properties for experimental design:

| Property | Value | Source |

|---|---|---|

| Density | 1.8±0.1 g/cm³ | |

| Boiling Point | 144.0±0.0 °C | |

| Melting Point | −19 °C | |

| Molecular Formula | C₆H₂BrF₃ | |

| Safety precautions include using flame-resistant equipment (flammable liquid classification: UN 1993) and ensuring proper ventilation due to halogenated aromatic hydrocarbon toxicity . |

Q. What are established synthetic routes for preparing this compound?

- Methodological Answer : A Grignard reagent approach is documented:

React 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene.

Oxidize the intermediate benzyl alcohol to yield fluorinated aromatic ketones .

Alternative methods include direct bromination of trifluorobenzene derivatives under controlled electrophilic substitution conditions, though regioselectivity requires careful optimization .

Advanced Research Questions

Q. How can ¹⁹F NMR spectroscopy distinguish between positional isomers of bromotrifluorobenzene derivatives?

- Methodological Answer : The ¹⁹F NMR spectrum of this compound displays three distinct resonances due to non-equivalent fluorine atoms (F2, F3, F5). Coupling patterns arise from neighboring hydrogens and bromine:

Q. What strategies address contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-spectral validation : Cross-validate ¹H/¹³C/¹⁹F NMR, GC-MS, and X-ray crystallography (if crystalline).

- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .

Example: Discrepancies in coupling constants between NMR and computational models may arise from solvent effects or dynamic exchange processes, requiring variable-temperature NMR studies .

Q. How does bromine's electronic effects influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Bromine acts as a meta-directing group due to its electron-withdrawing nature, favoring coupling at the C4 position. Experimental protocols:

Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water.

Monitor reaction progress via TLC (Rf shift) and isolate products via column chromatography.

Competing pathways (e.g., homocoupling) are suppressed by optimizing stoichiometry and degassing solvents .

Q. What are the challenges in synthesizing fluorinated aromatic derivatives using this compound as a precursor?

- Methodological Answer :

- Steric hindrance : Fluorine's small size allows dense substitution but complicates nucleophilic aromatic substitution (NAS). Use high-temperature NAS with strong bases (e.g., KOtBu) .

- Side reactions : Competing dehalogenation can occur under reducing conditions; mitigate via palladium-catalyzed protocols with selective ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.